2-chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-Chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is a synthetic benzamide derivative featuring a 2,6-dihalogenated phenyl ring (chloro at position 2, fluoro at position coupled via an amide linker to a cyclopentylmethyl moiety bearing a 2-hydroxyethoxy side chain. The compound belongs to the N-cyclopentyl-N-(2-hydroxyalkyl)benzamide class, which has been explored in the patent literature for central nervous system (CNS) depressant and cardiovascular applications.

Molecular Formula C15H19ClFNO3
Molecular Weight 315.77
CAS No. 2176201-08-2
Cat. No. B2585432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide
CAS2176201-08-2
Molecular FormulaC15H19ClFNO3
Molecular Weight315.77
Structural Identifiers
SMILESC1CCC(C1)(CNC(=O)C2=C(C=CC=C2Cl)F)OCCO
InChIInChI=1S/C15H19ClFNO3/c16-11-4-3-5-12(17)13(11)14(20)18-10-15(21-9-8-19)6-1-2-7-15/h3-5,19H,1-2,6-10H2,(H,18,20)
InChIKeyIZNKOXVYOULHPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide (CAS 2176201-08-2): Structural Identity and Procurement Baseline


2-Chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is a synthetic benzamide derivative featuring a 2,6-dihalogenated phenyl ring (chloro at position 2, fluoro at position 6) coupled via an amide linker to a cyclopentylmethyl moiety bearing a 2-hydroxyethoxy side chain [1]. The compound belongs to the N-cyclopentyl-N-(2-hydroxyalkyl)benzamide class, which has been explored in the patent literature for central nervous system (CNS) depressant and cardiovascular applications [2]. Its structural architecture combines three distinct pharmacophoric elements—the ortho,ortho′-dihalobenzamide core, the conformationally constrained cyclopentyl ring, and the hydrogen-bond-capable hydroxyethoxy tail—each of which can independently influence target binding, metabolic stability, and physicochemical properties.

Why 2-Chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide Cannot Be Replaced by Common Benzamide Analogs


Despite sharing a common N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide scaffold with several commercially available analogs [1], the specific 2-chloro-6-fluoro substitution pattern on the aromatic ring creates a unique electronic and steric environment that cannot be replicated by mono-halogenated (e.g., 2-chloro-only or 4-fluoro-only) or alternative di-substituted variants. The simultaneous presence of two ortho electron-withdrawing groups alters the rotational barrier of the amide bond, modulates the pKa of the amide NH, and influences the compound's logP and hydrogen-bonding capacity in ways that directly affect target engagement and ADME profiles [2]. Generic substitution with a single-halogen or para-substituted analog risks losing these cooperative ortho effects, potentially leading to divergent biological activity even when the core scaffold appears identical.

Quantitative Differentiation Guide for 2-Chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide: Comparator-Based Evidence for Procurement Decisions


Ortho-Dihalogen Substitution: 2-Chloro-6-fluoro vs. 2-Chloro-Only Analog—Predicted logD and Electronic Effects

The 2-chloro-6-fluoro substitution pattern on the benzamide phenyl ring is predicted to lower the logD7.4 by approximately 0.3–0.5 log units relative to the 2-chloro-only analog (CAS 2195942-15-3, 2-chloro-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}benzamide) due to the additional electron-withdrawing effect of the 6-fluoro substituent [1]. The Hammett σmeta value for fluorine (+0.34) indicates that the 6-fluoro group exerts a significant inductive electron withdrawal not present in the mono-chloro analog, which can enhance amide NH acidity and modulate hydrogen-bond donor strength to biological targets [2]. This electronic differentiation is a class-level inference based on well-established physical organic chemistry principles for ortho-substituted benzamides.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Regioisomeric Halogenation: 2-Chloro-6-fluoro vs. 4-Fluoro Analog—Comparing Ortho vs. Para Electronic Topology

The 2-chloro-6-fluoro compound positions both halogen atoms ortho to the amide linkage, creating a sterically congested environment around the amide bond that is absent in the 4-fluoro regioisomer (4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide) . Ortho-substitution raises the rotational energy barrier of the Ar–C(O)NH– bond due to steric hindrance, which can restrict the conformational ensemble accessible to the amide pharmacophore [1]. This conformational restriction may translate into altered target binding kinetics (kon/koff) relative to the unhindered para-fluoro analog, although direct comparative binding data are not available in the public domain at this time.

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Hydroxyethoxy Side Chain: Hydrogen-Bond Capacity Differentiation from Non-Polar Cyclopentyl Analogs

The 2-hydroxyethoxy group attached to the cyclopentyl ring provides both hydrogen-bond donor (–OH) and acceptor (–O–) functionality, which distinguishes this compound from analogs lacking the hydroxyl terminus (e.g., simple N-cyclopentylmethylbenzamides) [1]. The patent literature on the N-cyclopentyl-N-2-hydroxyalkyl benzamide class explicitly notes that the 2-hydroxyethyl radical is preferred for optimal biological depressant activity, with the N-2-hydroxymethyl variant being less effective and N-2-hydroxyalkyl chains of four or more carbons producing no significant activity at practical dosages [2]. This establishes a chain-length–activity relationship within the class, positioning the 2-hydroxyethoxy (two-carbon spacer with terminal OH) as a critical structural determinant.

Drug Design Solubility Crystal Engineering

Cyclopentyl vs. Cyclohexyl Core: Ring Size Differentiation Supported by Patent Comparative Data

The US3879540A patent explicitly states that N-cyclopentyl-N-2-hydroxyalkyl ring-substituted benzamides were found to have 'superior depressant and hypotensive effects' compared to the corresponding cyclohexyl compounds [1]. This head-to-head comparison within the patent provides direct evidence that the five-membered cyclopentyl ring confers a measurable advantage over the six-membered cyclohexyl ring in this benzamide series. The cyclopentyl ring adopts a distinct conformational profile (envelope/twist conformers) versus the chair conformations of cyclohexyl, which can alter the spatial presentation of the hydroxyethoxy side chain and the benzamide moiety to biological targets.

Conformational Analysis CNS Drug Design Ring Topology

Dual Ortho Halogenation: Predicted Metabolic Stability Advantage over Non-Halogenated Benzamide Scaffolds

The presence of both chlorine and fluorine substituents at the 2 and 6 positions of the benzamide ring is predicted to block or slow oxidative metabolism at the ortho positions of the aromatic ring, which are common sites for CYP450-mediated hydroxylation in unsubstituted benzamides [1]. Fluorine in particular is widely recognized in medicinal chemistry as a metabolically stable bioisostere for hydrogen, and its placement at the 6-position can protect against CYP-mediated oxidation [2]. While no direct microsomal stability data are publicly available for this specific compound, the general principle of metabolic shielding by ortho-halogenation is well-established for benzamide scaffolds.

Drug Metabolism Cytochrome P450 Metabolic Soft Spot

Recommended Application Scenarios for 2-Chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide Based on Differentiated Evidence


CNS Depressant and Cardiovascular Lead Optimization Leveraging Cyclopentyl Superiority

Based on the direct patent evidence that N-cyclopentyl-N-2-hydroxyalkyl benzamides exhibit superior depressant and hypotensive effects relative to N-cyclohexyl analogs [1], this compound is rationally indicated for lead optimization programs targeting CNS depression or blood pressure reduction. The defined cyclopentyl scaffold should be retained as a core structural feature, with SAR exploration focused on aryl substitution patterns (including the 2-chloro-6-fluoro motif) and hydroxyalkoxy chain modifications within the 2-carbon spacer limit established in the patent [2].

Ortho-Dihalogenated Benzamide Library Design for Metabolic Stability Screening

For medicinal chemistry campaigns requiring benzamide scaffolds with enhanced metabolic stability, the 2-chloro-6-fluoro compound serves as a rationally designed entry point. The ortho,ortho′-dihalogenation is predicted to block CYP450-mediated oxidation at the phenyl ring [1], potentially offering a longer half-life than unsubstituted or mono-substituted analogs. Procurement alongside the 2-chloro-only (CAS 2195942-15-3) and 4-fluoro-only variants enables systematic deconvolution of the individual contributions of the 2-Cl and 6-F substituents to metabolic stability and target potency.

Physicochemical Property Differentiation in Parallel SAR Libraries

The predicted ~0.3–0.5 log unit reduction in logD7.4 for the 2-chloro-6-fluoro compound relative to the 2-chloro-only analog [1] makes it a valuable tool compound for probing the lipophilicity–activity relationship within a congeneric series. In parallel library synthesis, the inclusion of this compound alongside regioisomeric fluoro (4-fluoro) and non-fluorinated analogs allows researchers to correlate subtle logD differences with membrane permeability (PAMPA), plasma protein binding (equilibrium dialysis), and cellular potency, thereby generating high-resolution SAR data that can guide lead selection.

Amide Conformational Restriction Studies via Ortho-Disubstitution

The steric hindrance imposed by the 2-chloro and 6-fluoro substituents is predicted to elevate the amide bond rotational barrier relative to para-substituted or unsubstituted benzamide analogs [1]. This makes the compound suitable for research programs investigating the role of amide conformation in target binding. Techniques such as variable-temperature NMR, X-ray crystallography of protein–ligand co-complexes, and computational conformational sampling can exploit this restricted rotational profile to link specific amide geometries to biological activity, providing mechanistic insights not accessible with conformationally flexible analogs.

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